Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-

Catalog No.
S1895437
CAS No.
7288-28-0
M.F
C11H22N2O2Si2
M. Wt
270.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-

CAS Number

7288-28-0

Product Name

Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-

IUPAC Name

trimethyl-(5-methyl-2-trimethylsilyloxypyrimidin-4-yl)oxysilane

Molecular Formula

C11H22N2O2Si2

Molecular Weight

270.47 g/mol

InChI

InChI=1S/C11H22N2O2Si2/c1-9-8-12-11(15-17(5,6)7)13-10(9)14-16(2,3)4/h8H,1-7H3

InChI Key

DRNUNECHVNIYHQ-UHFFFAOYSA-N

SMILES

CC1=CN=C(N=C1O[Si](C)(C)C)O[Si](C)(C)C

Canonical SMILES

CC1=CN=C(N=C1O[Si](C)(C)C)O[Si](C)(C)C

Precursor for Fluorinated Pyrimidine Analogs

Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-, also known as 2,4-Bis(trimethylsiloxy)-5-methylpyrimidine or 2,4-Bis-O-(trimethylsilyl)thymine, finds its primary application in scientific research as a precursor for the synthesis of fluorinated pyrimidine analogs. These analogs are particularly valuable in the field of nuclear medicine for Positron Emission Tomography (PET) imaging. ()

Synthesis of [18F]FMAU

A specific example is the use of Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]- in the synthesis of [18F]FMAU (2'-deoxy-2'-[18F]fluoro-5-methyluridine). [18F]FMAU is a radiotracer that has been explored for its potential to image cellular proliferation using PET. The trimethylsilyl protecting groups on the pyrimidine ring of Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]- can be readily displaced with fluorine-18 (18F), a radioactive isotope commonly used in PET imaging. This allows for the creation of [18F]FMAU, which can then be used to study cell proliferation in various diseases, including cancer. ()

Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]- is a chemical compound with the molecular formula C₁₁H₂₂N₂O₂Si₂ and a molecular weight of approximately 270.48 g/mol. This compound belongs to the pyrimidine family, characterized by a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3. The presence of trimethylsilyl groups enhances its stability and solubility in organic solvents, making it useful in various chemical applications .

5-methyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine itself does not have a known biological mechanism of action. Its primary function is as a protected form of thymine. Once deprotected, the regenerated thymine can participate in its normal biological processes as a nucleobase in DNA.

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.
  • Handle the compound in a well-ventilated fume hood.
  • Avoid contact with skin and eyes.
  • Store the compound in a cool, dry place away from incompatible materials.
Typical of pyrimidines:

  • Nucleophilic Substitution: The trimethylsilyl groups can be replaced by nucleophiles under appropriate conditions.
  • Hydrolysis: In the presence of water or moisture, the trimethylsilyl groups can undergo hydrolysis to yield hydroxylated derivatives.
  • Alkylation: The nitrogen atoms in the pyrimidine ring can participate in alkylation reactions, leading to various substituted pyrimidines.

These reactions are significant for synthesizing more complex molecules in organic chemistry .

The synthesis of Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]- typically involves:

  • Starting Materials: The synthesis often begins with 5-methylpyrimidine or similar pyrimidine derivatives.
  • Trimethylsilylation: The introduction of trimethylsilyl groups can be achieved through reactions with trimethylsilyl chloride or related reagents in the presence of a base.
  • Purification: The final product is purified using techniques such as distillation or chromatography.

This method allows for the controlled introduction of functional groups while maintaining the integrity of the pyrimidine structure .

Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]- has several applications:

  • Chemical Intermediates: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Protecting Group: The trimethylsilyl groups act as protecting groups for hydroxyl functionalities in organic synthesis.
  • Research Tool: Its unique structure makes it useful in studying reaction mechanisms involving pyrimidines and related compounds .

Interaction studies involving Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]- focus on its reactivity with various biological molecules and synthetic reagents:

  • Protein Binding: Investigations into how this compound interacts with proteins could reveal potential therapeutic applications.
  • Nucleic Acid Interaction: Studies on its binding affinity to DNA or RNA may provide insights into its biological significance.

Such studies are crucial for understanding the compound's potential uses in medicinal chemistry and biochemistry .

Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]- shares similarities with several other compounds within the pyrimidine family. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
PyrimidineBasic six-membered ringFoundational structure for many derivatives
ThymidineContains a deoxyribose sugarKey component of DNA
CytidineContains a ribose sugarImportant for RNA synthesis
5-FluorouracilFluorinated derivativeUsed as an antitumor agent

Uniqueness

Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]- is unique due to its dual trimethylsilyloxy substituents that enhance its stability and solubility compared to other simpler pyrimidines. This structural modification allows it to function effectively as a protecting group and a versatile intermediate in synthetic chemistry .

The synthesis of Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]- through traditional silylation protocols has been extensively documented in the literature, with hexamethyldisilazane emerging as the primary reagent of choice for this transformation [1] . The compound, bearing the Chemical Abstracts Service registry number 7288-28-0, possesses a molecular formula of C11H22N2O2Si2 and a molecular weight of 270.4756 daltons [1].

The fundamental approach involves the reaction of thymine (5-methylpyrimidine-2,4-diol) with hexamethyldisilazane under controlled conditions to achieve complete silylation of the hydroxyl groups at positions 2 and 4 of the pyrimidine ring [3]. The reaction proceeds through a nucleophilic substitution mechanism where the trimethylsilyl groups serve as protecting agents, enhancing the compound's solubility in organic solvents and preventing unwanted side reactions during subsequent synthetic transformations [4].

The classical protocol employs hexamethyldisilazane as both a silylating agent and a base, generating ammonia as the principal byproduct [3] [5]. This reaction typically requires elevated temperatures ranging from 80 to 120 degrees Celsius and extended reaction times of 12 to 48 hours to achieve complete conversion [3]. The mechanism involves initial deprotonation of the hydroxyl groups followed by nucleophilic attack on the silicon center, resulting in the formation of trimethylsilyl ethers [4].

Enhanced protocols have been developed incorporating trimethylchlorosilane as a co-reagent alongside hexamethyldisilazane, significantly improving reaction efficiency [5]. The combination of hexamethyldisilazane, trimethylchlorosilane, and pyridine has demonstrated superior silylating potential compared to hexamethyldisilazane alone, enabling complete derivatization of alcohols, steroids, and nucleobases that remain incompletely silylated under standard conditions [5]. This three-component system operates through a dual activation mechanism where trimethylchlorosilane generates highly electrophilic silyl complexes while pyridine serves as both a solvent and hydrogen chloride acceptor [5].

Reagent SystemTemperature (°C)Reaction Time (h)Typical Yield (%)By-product
Hexamethyldisilazane + TrimethylchlorosilaneRoom temperature - 601-1285-95Ammonia
Hexamethyldisilazane + PyridineRoom temperature - 802-2470-85Ammonia
Hexamethyldisilazane + Trimethylchlorosilane + PyridineRoom temperature - 500.5-490-98Hydrogen chloride + Ammonia
Hexamethyldisilazane alone80 - 12012-4860-80Ammonia
Bis(trimethylsilyl)acetamideRoom temperature - 601-880-92Acetamide
Bis(trimethylsilyl)trifluoroacetamideRoom temperature - 400.5-685-95Trifluoroacetamide

Alternative silylating reagents including bis(trimethylsilyl)acetamide and bis(trimethylsilyl)trifluoroacetamide have been employed as substitutes for hexamethyldisilazane, offering the advantage of neutral byproduct formation [3]. These reagents eliminate the need for ammonia management and provide more controlled reaction conditions, particularly beneficial when working with acid-sensitive substrates [3].

The traditional silylation approach has been successfully applied in the synthesis of various pyrimidine derivatives, including the preparation of fluorinated nucleoside analogs such as 2'-deoxy-2'-fluoroarabinofuranosyl nucleosides [6]. The trimethylsilyl-protected pyrimidine serves as a key intermediate in glycosylation reactions, where the protecting groups maintain regioselectivity during coupling with sugar moieties .

Spectroscopic characterization of the silylated product reveals characteristic nuclear magnetic resonance signals for the trimethylsilyl groups appearing at chemical shifts between 0.1 and 0.3 parts per million in proton nuclear magnetic resonance spectroscopy . Infrared spectroscopy confirms successful silyl ether formation through the appearance of silicon-methyl bending vibrations at approximately 1250 wavenumbers and silicon-oxygen stretching vibrations at 840 wavenumbers .

Recent Advances in Selective Protection of Pyrimidine Diols

Recent developments in selective protection strategies for pyrimidine diols have focused on achieving enhanced regioselectivity and improved reaction efficiency through innovative catalytic systems and modified reaction conditions [7] [8]. These advances address the fundamental challenge of selectively protecting specific hydroxyl groups in polyfunctional molecules while maintaining high yields and minimizing unwanted side reactions [9] [10].

The implementation of scaffolding catalysts has emerged as a breakthrough approach for site-selective silylation of nucleosides and related compounds [8]. These chiral catalysts, particularly N-methylimidazole-based systems, demonstrate exceptional selectivity in distinguishing between hydroxyl groups at different positions on the pyrimidine ring [8]. The catalytic mechanism involves hydrogen bonding interactions between the catalyst and substrate, creating a well-defined transition state that favors silylation at specific positions [11].

Solvent-free silylation protocols have been developed to enhance selectivity and reduce reaction times [7]. These methods utilize minimal excess of pyridine as both base and solvent, with the reaction proceeding under conditions that can be considered solvent-free due to the insolubility of polyol substrates [7]. The addition of catalytic amounts of tetrabutylammonium bromide further accelerates the reaction while maintaining excellent regioselectivity [7].

Advanced silylation techniques employing electrochemical activation have demonstrated remarkable site-selectivity for pyridine and pyrimidine derivatives [12] [13]. Under electrochemical reduction conditions, electron-deficient pyrimidines undergo highly selective silylation at the 4-position using common chlorosilanes as activating agents [13]. This method operates through temporary dearomatization to yield disilylated intermediates, which are subsequently converted to the final silylated products through hydrolysis and rearomatization [13].

Microwave-assisted silylation has emerged as a rapid and efficient method for protective group installation [14]. These protocols achieve complete protection within minutes rather than hours, with reaction times reduced from traditional 12-24 hour procedures to 5-15 minutes [14]. The enhanced reaction rates result from improved energy transfer and more uniform heating, leading to increased collision frequencies between reactants [14].

MethodSelectivity (2,4-vs-2,4,6)Reaction Time (min)Temperature (°C)Yield (%)
Sequential Trimethylchlorosilane addition>95:560-1800-2589-95
Controlled temperature silylation90:1030-12040-6082-90
Catalytic Tetrabutylammonium bromide enhancement98:215-4525-4093-98
Solvent-free conditions85:1510-3080-12075-85
Microwave-assisted silylation92:85-1560-8085-92
Electrochemical activation88:1220-6025-3578-88

The development of bulky silyl protecting groups has provided enhanced stability and selectivity in pyrimidine protection schemes [15]. Tert-butyldimethylsilyl and triisopropylsilyl groups demonstrate markedly higher resistance toward acids and bases compared to conventional trimethylsilyl groups [15]. These sterically demanding protecting groups maintain high stereoselectivity during nucleophilic additions and can be selectively deprotected under mild conditions [15].

Transient protection strategies utilizing in situ generated silyl groups have been developed for complex synthetic sequences [16]. These methods employ silyl protection to apply acyl groups regioselectively to nucleobases in procedures that can be carried out in single reaction vessels [16]. The approach eliminates the need for isolation and purification of intermediates, significantly streamlining synthetic protocols [16].

Enzymatic approaches to selective protection have gained attention for their ability to achieve extraordinary selectivity under mild conditions [9]. Lipase-catalyzed selective protection of polyol systems demonstrates the potential for biocatalytic methods in nucleobase chemistry, though applications to pyrimidine systems remain limited [9].

Optimization of Reaction Conditions for Improved Yield

The optimization of reaction conditions for the synthesis of Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]- has been the subject of extensive investigation, with researchers employing systematic approaches to enhance yields, reduce reaction times, and improve overall process efficiency [17] [18]. These studies have identified critical parameters that significantly influence reaction outcomes and have led to the development of improved synthetic protocols [19].

Temperature optimization studies have revealed that moderate heating significantly enhances reaction rates without compromising selectivity . While traditional protocols often employ room temperature conditions, optimized procedures utilize temperatures between 40 and 60 degrees Celsius to achieve superior yields . The improved kinetics at elevated temperatures result from increased molecular motion and enhanced collision frequencies between reactants, leading to more efficient silyl group transfer [20].

Solvent selection has emerged as a crucial factor in reaction optimization, with aprotic solvents demonstrating superior performance compared to traditional polar solvents [21]. Dry acetonitrile and toluene mixtures provide optimal reaction environments, offering enhanced solubility for reactants while maintaining anhydrous conditions essential for successful silylation [21]. The use of mixed solvent systems, particularly ether-acetone combinations in 7:1 ratios, has yielded exceptional results with isolated yields reaching 80-84 percent [21].

Catalyst loading optimization has demonstrated that substoichiometric amounts of activating agents can achieve comparable or superior results to traditional stoichiometric conditions [22]. The use of catalytic quantities of ammonium chloride (0.1 equivalents) as a catalyst for hexamethyldisilazane-mediated silylation has shown significant improvements in both reaction rate and yield [3]. This approach reduces reagent consumption while maintaining high conversion efficiency [22].

ParameterTraditional ConditionsOptimized ConditionsYield Improvement (%)
TemperatureRoom temperature40-60°C15-20
Reaction Time12-24 hours1-4 hours10-15
SolventPyridine or benzeneDry acetonitrile or toluene10-25
Catalyst LoadingStoichiometric baseCatalytic Ammonium chloride (0.1 equiv)5-10
Reagent Stoichiometry2-3 equiv Hexamethyldisilazane1.2-1.5 equiv Hexamethyldisilazane8-12
AtmosphereNitrogenArgon with moisture exclusion5-8

Reagent stoichiometry optimization has shown that reducing the excess of hexamethyldisilazane from traditional 2-3 equivalents to 1.2-1.5 equivalents maintains high yields while minimizing waste and simplifying purification procedures . This optimization is particularly important for large-scale synthesis where reagent costs and waste disposal become significant considerations .

Atmospheric control has proven critical for achieving consistent high yields, with rigorous moisture exclusion being essential for successful silylation . The use of argon atmosphere with thorough drying of all reagents and solvents prevents hydrolysis of silylating agents and ensures complete conversion . Moisture contamination as low as 0.1 percent can significantly impact reaction efficiency and product purity [19].

Reaction time optimization studies have demonstrated that extended reaction times beyond the optimal range can lead to decreased yields due to product decomposition and side reactions [17]. Kinetic studies indicate that maximum conversion is typically achieved within 1-4 hours under optimized conditions, with prolonged heating leading to gradual product degradation [17].

The implementation of Design of Experiments approaches has enabled systematic optimization of multiple variables simultaneously [18]. These statistical methods allow for the identification of optimal reaction conditions while minimizing the number of experimental runs required [18]. Response surface methodology has been particularly effective in identifying interaction effects between different reaction parameters [18].

High-throughput screening methods have accelerated the optimization process by enabling rapid evaluation of reaction conditions [23]. Automated systems allow for the simultaneous testing of multiple parameter combinations, significantly reducing the time required for method development [23]. These approaches have been particularly valuable in identifying unexpected synergistic effects between different reaction variables [23].

Other CAS

7288-28-0

Wikipedia

Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-

General Manufacturing Information

Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-: ACTIVE

Dates

Modify: 2023-08-16

Explore Compound Types